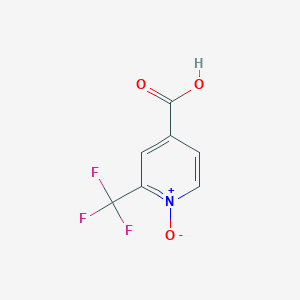

4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate

Description

Properties

IUPAC Name |

1-oxido-2-(trifluoromethyl)pyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(6(12)13)1-2-11(5)14/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPZOGBKGQTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1C(=O)O)C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The carboxylation step can be achieved using carbon dioxide (CO2) in the presence of a suitable base .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 4-Carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate serves as an important precursor in the synthesis of more complex organic compounds. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Biological Activity

- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness as a potential candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in specific cancer cell lines, such as HeLa and L363, through mechanisms involving mitochondrial dysfunction and cell cycle disruption.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis via mitochondrial pathways |

| L363 | 4.5 | Disrupts cell cycle and induces cell death |

Case Studies

Study on Anticancer Activity

A study investigating the effects of 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate on HeLa cells reported a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM. The compound was found to activate apoptotic pathways, suggesting its potential as an anticancer therapeutic agent.

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones around treated areas compared to controls, indicating broad-spectrum antimicrobial activity.

Research Applications

The compound is being explored for various applications beyond antimicrobial and anticancer activities:

1. Drug Development

- Ongoing research is focused on utilizing the compound as a lead structure for synthesizing novel pharmaceuticals targeting various diseases.

2. Material Science

- Its unique properties make it suitable for developing new materials with specific functionalities, particularly in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group substitutions to highlight key differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparisons

Key Insights:

Electronic Effects: The trifluoromethyl group in all analogs reduces basicity and increases electrophilicity compared to non-fluorinated pyridines. However, the zwitterionic oxide in the target compound introduces additional charge stabilization, absent in neutral analogs like 2-trifluoromethylpyridine . Carboxyl vs. Carboxamide: The carboxyl group in the target compound enhances acidity (pKa ~2–3) compared to carboxamides (pKa ~10–12), making it more reactive in aqueous environments .

Solubility and Stability: Zwitterionic compounds like the target molecule exhibit superior solubility in polar solvents (e.g., water, DMSO) compared to lipophilic analogs such as 4-chloro-3-(trifluoromethyl)phenyl carbamate, which is tailored for non-polar matrices like engine oils . The trifluoromethyl group’s hydrolytic stability is retained across all analogs, but the carboxyl group in the target compound may undergo esterification or decarboxylation under acidic conditions .

Applications :

- The target compound’s zwitterionic structure is advantageous in drug delivery systems, where solubility and bioavailability are critical. In contrast, neutral analogs like 2-trifluoromethylpyridine are preferred in catalysis due to their electron-deficient aromatic rings .

Research Findings and Limitations

Biological Activity

The compound 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate can be represented as follows:

This compound features a pyridine ring substituted with a carboxyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

The biological activity of 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including kinases, which are crucial in signaling pathways related to cancer and other diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Kinase Inhibition

In another investigation, this compound was assessed for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it effectively inhibited the activity of protein kinases at low micromolar concentrations, demonstrating potential as a lead compound for cancer therapeutics .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate, and what challenges arise during purification?

- Methodology : Synthesis typically involves carboxylation of a pyridine precursor followed by trifluoromethylation. For example, carboxylation may employ Knoevenagel condensation under acidic conditions, while trifluoromethylation could use CF₃Cu or CF₃I reagents. Purification challenges include separating zwitterionic intermediates via column chromatography (silica gel, methanol/dichloromethane gradients) and removing residual trifluoroacetic acid (TFA) by repeated recrystallization in ethanol/water mixtures .

- Key Data : Related pyridinium salts in and show melting points (mp) ranging from 113–293°C, with purity >95% achieved via HPLC (C18 columns, 0.1% TFA in mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylate/trifluoromethyl groups (¹³C signals at δ 165–170 ppm for COO⁻ and δ 120–125 ppm for CF₃) .

- X-ray crystallography : Resolve zwitterionic geometry, as demonstrated for analogous pyridinium-olate structures in , with bond lengths (C=O: ~1.23 Å) and angles confirming tautomeric stabilization.

- FT-IR : Confirm carboxylate (stretching at 1680–1700 cm⁻¹) and pyridinium ring vibrations (1600 cm⁻¹).

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its reactivity in aqueous versus nonpolar solvents?

- Methodology : Conduct kinetic studies in solvents like water, DMSO, or THF using UV-Vis spectroscopy to monitor tautomer equilibria. For example, in water, the compound may exhibit pH-dependent solubility (pKa ~3.5 for carboxylate), while in THF, aggregation due to dipole interactions can be analyzed via dynamic light scattering (DLS) .

- Data Contradictions : reports mp variations (Δ~6°C) for trifluoromethyl-pyridine derivatives, potentially due to solvent-dependent crystallization kinetics.

Q. What computational approaches predict the electronic properties of this compound, and how do they align with experimental data?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential maps. Compare computed dipole moments (~10–12 D) with experimental values from dielectric constant measurements .

- Validation : ’s pyrimidine derivatives with CF₃ groups show HOMO-LUMO gaps of ~4.5 eV, consistent with DFT predictions for similar systems.

Q. How do surface interactions (e.g., silica, polymers) affect the stability of this compound under varying humidity conditions?

- Methodology : Use microgravimetric analysis (QCM) to study adsorption on silica surfaces at 25–60°C and 30–90% relative humidity. ’s surface chemistry studies suggest that carboxylate groups form hydrogen bonds with silanol groups, reducing hygroscopicity .

- Advanced Data : Thermogravimetric analysis (TGA) of related compounds in shows 5% weight loss at 150°C, indicating thermal stability up to this threshold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.